4-Hydroxy-3-iodophenylpyruvic acid

Description

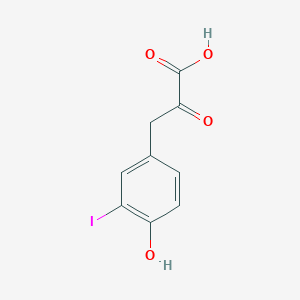

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7IO4 |

|---|---|

Molecular Weight |

306.05 g/mol |

IUPAC Name |

3-(4-hydroxy-3-iodophenyl)-2-oxopropanoic acid |

InChI |

InChI=1S/C9H7IO4/c10-6-3-5(1-2-7(6)11)4-8(12)9(13)14/h1-3,11H,4H2,(H,13,14) |

InChI Key |

CDAHFUWPMGXLON-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1CC(=O)C(=O)O)I)O |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)C(=O)O)I)O |

Origin of Product |

United States |

Chemical Synthesis and Analog Generation for Academic Inquiry

Laboratory Synthetic Methodologies for 4-Hydroxy-3-iodophenylpyruvic Acid

The synthesis of this compound can be approached through several routes, often adapted from established methods for the synthesis of the parent compound, 4-hydroxyphenylpyruvic acid. A common strategy involves the Erlenmeyer-Plöchl reaction, where an N-acylglycine is condensed with an appropriate benzaldehyde, followed by hydrolysis of the resulting azlactone.

A general synthetic scheme starts with the iodination of 4-hydroxybenzaldehyde (B117250) to produce 4-hydroxy-3-iodobenzaldehyde (B15625). This intermediate is then reacted with N-acetylglycine in the presence of a base, such as sodium acetate (B1210297), and a dehydrating agent like acetic anhydride, to form an azlactone. Subsequent hydrolysis of the azlactone under acidic or basic conditions yields the desired this compound.

Optimized Reaction Conditions and Strategies in Model Systems

Optimizing the synthesis of this compound involves careful control of reaction parameters to maximize yield and purity. Drawing from methodologies for similar compounds, key considerations include the choice of solvent, temperature, and catalysts.

For the initial iodination of 4-hydroxybenzaldehyde, reagents such as iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent are typically used. The reaction is often carried out in a polar solvent, and the temperature is controlled to prevent side reactions.

In the subsequent condensation step, the reaction of 4-hydroxy-3-iodobenzaldehyde with N-acetylglycine is a critical phase. The selection of the base and the reaction temperature can significantly impact the efficiency of the azlactone formation. While sodium acetate is commonly used, other organic bases may be explored to improve yields. The temperature is typically maintained in the range of 80-100°C.

The final hydrolysis of the azlactone to the pyruvic acid is generally achieved by refluxing with a dilute acid, such as hydrochloric acid, or a base like sodium hydroxide, followed by acidification. The purification of the final product is typically achieved through recrystallization.

Table 1: Optimized Reaction Conditions for a Model Synthesis of Phenylpyruvic Acid Derivatives

| Step | Reactants | Reagents/Catalysts | Solvent | Temperature (°C) | Time (h) |

| Azlactone Formation | Benzaldehyde derivative, N-acetylglycine | Sodium acetate, Acetic anhydride | Acetic anhydride | 80-100 | 4-5 |

| Hydrolysis | Azlactone intermediate | Hydrochloric acid | Water/Acetone | Reflux | 6 |

Photochemical Oxidation Routes in Synthesis Research

Photochemical oxidation presents an alternative and model approach for the synthesis and transformation of phenylpyruvic acids. Research on the nonenzymic oxidation of p-hydroxyphenylpyruvic acid using singlet oxygen has demonstrated its potential to yield homogentisic acid acs.orgnih.gov. This type of reaction models the biological activity of p-hydroxyphenylpyruvate hydroxylase acs.orgnih.gov.

In a research context, a similar photochemical approach could be investigated for this compound. This would involve the photosensitized oxidation of the substrate, potentially leading to novel oxidized or rearranged products. Such studies are valuable for understanding reaction mechanisms and mimicking enzymatic processes. The reaction typically involves a photosensitizer, a light source (such as a high-pressure mercury lamp), and bubbling oxygen through the reaction mixture in a suitable solvent.

Synthesis of Iodinated Congeners and Structural Analogues for Mechanistic Studies

The synthesis of iodinated congeners, such as 3,5-diiodo-4-hydroxyphenylpyruvic acid, is crucial for structure-activity relationship studies and for investigating enzyme-substrate interactions. The synthesis of 3,5-diiodo-4-hydroxyphenylpyruvic acid follows a similar pathway to the mono-iodinated compound, starting with the di-iodination of 4-hydroxybenzaldehyde. This di-iodinated aldehyde is then subjected to the same Erlenmeyer-Plöchl synthesis pathway as described for the mono-iodo derivative.

The reaction of 4-Hydroxy-3,5-diiodophenylpyruvic acid with 3,5-diiodotyrosine has been a subject of study, providing insights into the formation of thyroid hormones acs.org. The availability of such analogs allows researchers to probe the steric and electronic requirements of enzyme active sites.

Preparation of Labeled this compound for Tracer Experiments

For metabolic and pharmacokinetic studies, isotopically labeled versions of this compound are indispensable. Common isotopes used for labeling include tritium (B154650) (³H), carbon-14 (B1195169) (¹⁴C), and iodine-125 (B85253) (¹²⁵I).

Tritium (³H) Labeling: Tritium labeling can be achieved through various methods, including catalytic hydrogen-tritium exchange on a precursor molecule. For instance, a brominated analog of 4-hydroxyphenylpyruvic acid could be subjected to catalytic tritiation, where the bromine atom is replaced by a tritium atom. Modern methods for tritium labeling of complex molecules are continually being developed, offering more selective and efficient routes mpg.deyoutube.com. Tritium-labeled compounds are valuable for tracking the metabolic fate of the molecule nih.govopenmedscience.com.

Carbon-14 (¹⁴C) Labeling: Carbon-14 labeling often involves incorporating the isotope at a specific position in the carbon skeleton during the synthesis. This can be achieved by using a ¹⁴C-labeled starting material, such as [¹⁴C]N-acetylglycine, in the Erlenmeyer-Plöchl synthesis. The position of the label is crucial for tracing specific metabolic pathways almacgroup.commoravek.com.

Iodine-125 (¹²⁵I) Labeling: Radioiodination is a direct way to label this molecule. This can be accomplished by reacting a non-iodinated precursor, 4-hydroxyphenylpyruvic acid, with a source of ¹²⁵I, such as Na¹²⁵I, in the presence of an oxidizing agent. Alternatively, an exchange reaction with a non-radioactive iodo-compound can be performed. A notable application is seen in the synthesis of [3,5-¹²⁵I]Diiodo-L-thyroxine, which involves the coupling of [¹²⁵I]diiodo-L-tyrosine with 4-hydroxy-3,5-diiodophenylpyruvic acid nih.gov. This demonstrates the utility of radioiodinated phenylpyruvic acid derivatives in biochemical research nih.gov.

Table 2: Isotopes for Labeling this compound in Tracer Experiments

| Isotope | Labeling Method | Application |

| Tritium (³H) | Catalytic hydrogen-tritium exchange | Metabolic pathway tracing, ADME studies |

| Carbon-14 (¹⁴C) | Incorporation of ¹⁴C-labeled precursors | Quantitative mass balance studies, mechanistic studies |

| Iodine-125 (¹²⁵I) | Radioiodination of precursor | In vitro and in vivo imaging, binding assays |

Biochemical Roles and Metabolic Intermediacy in Thyroid Hormone Biogenesis Models

Investigation of Potential Enzymatic Reactions in Thyroid Hormone Biosynthesis Pathways

While non-enzymatic models are informative, understanding the interaction of 4-Hydroxy-3-iodophenylpyruvic acid in environments that simulate biological conditions, including the presence of catalysts, is essential for a complete picture of its potential biochemical significance.

Role in Oxidative Coupling Mechanisms in Simulated Biological Environments

Oxidative coupling is the fundamental mechanism for the formation of the thyronine backbone of thyroid hormones. In simulated biological environments, the reaction between this compound and 3,5-Diiodotyrosine serves as a model for this process. nih.govacs.org The presence of oxygen facilitates the reaction, leading to the formation of the characteristic diphenyl ether bridge. nih.gov These model reactions, which can be influenced by factors like pH and the presence of mild oxidizing agents, help to elucidate the chemical feasibility of these coupling reactions under conditions that mimic the thyroid gland. nih.gov

Interaction with Tyrosine and Iodinated Tyrosine Derivatives (e.g., 3,5-Diiodotyrosine) in Coupling Reactions

The primary interaction of this compound in these models is with iodinated tyrosine derivatives. Its reaction with 3,5-Diiodotyrosine (DIT) to yield T3 is the most prominently studied pathway. nih.govacs.org Studies have also explored its reactions with other iodinated congeners of tyrosine. acs.org These coupling reactions are central to the proposed role of iodinated phenylpyruvic acids as intermediates in thyroid hormone formation. The specificity of the interaction, where the mono-iodinated pyruvic acid couples with a di-iodinated tyrosine to form T3, underscores the precise molecular architecture required for the synthesis of different thyroid hormones.

Table 2: Key Coupling Interactions in Model Systems

| Phenylpyruvic Acid Derivative | Tyrosine Derivative | Primary Hormone Product |

|---|---|---|

| This compound | 3,5-Diiodotyrosine | Triiodothyronine (T3) |

Comparative Biochemical Analysis with Non-Iodinated Phenylpyruvic Acid Metabolites in Metabolism Research

To understand the unique biochemical role of this compound, it is instructive to compare it with its non-iodinated analog, 4-Hydroxyphenylpyruvic acid (HPPA).

HPPA is a well-established intermediate in the metabolic pathway for the amino acid tyrosine. wikipedia.orgrupahealth.com In normal metabolism, tyrosine is converted to HPPA by the enzyme tyrosine aminotransferase. wikipedia.org Subsequently, the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPD) catalyzes the conversion of HPPA to homogentisic acid. nih.gov Deficiencies in HPD activity can lead to the metabolic disorder tyrosinemia type III, characterized by an accumulation of tyrosine and its derivatives. nih.gov

The biochemical fate of this compound diverges significantly from that of HPPA due to the presence of an iodine atom on the phenyl ring. While HPPA is a substrate for the HPD enzyme and is channeled into the tyrosine catabolic pathway, this compound is positioned as a building block in the synthesis of thyroid hormones in model systems. nih.govacs.org The iodine atom fundamentally alters the molecule's function, redirecting it from a pathway of degradation to one of hormone construction. This comparison highlights the critical role of iodination in designating specific molecules for the specialized function of thyroid hormone biogenesis.

Table 3: Comparative Overview of Phenylpyruvic Acid Metabolites

| Feature | 4-Hydroxyphenylpyruvic acid (HPPA) | This compound |

|---|---|---|

| Origin | Intermediate in tyrosine metabolism wikipedia.org | Iodinated derivative of HPPA |

| Primary Metabolic Fate | Conversion to homogentisic acid by HPD enzyme nih.gov | Precursor in non-enzymatic thyroid hormone synthesis models nih.govacs.org |

| Associated Pathway | Tyrosine catabolism wikipedia.org | Thyroid hormone biogenesis models |

| Clinical Relevance | Elevated levels in tyrosinemia type III nih.gov | Studied as a potential intermediate in thyroid hormone formation |

Mechanistic Elucidation of Reactivity and Transformations

Detailed Reaction Mechanisms of Oxidative Condensation Processes in Vitro

The oxidative condensation involving iodinated phenylpyruvic acids is a key step in model syntheses of thyroid hormones like thyroxine and triiodothyronine. researchgate.net While direct enzymatic reactions in vivo involve iodinated tyrosine residues within the thyroglobulin protein, in vitro models using phenylpyruvic acid derivatives provide significant mechanistic insights.

One proposed mechanism for the formation of thyroid hormones involves the oxidative condensation of a di-iodinated precursor, 4-hydroxy-3,5-diiodophenylpyruvic acid (DIHPPA), with 3,5-diiodo-L-tyrosine (DIT). researchgate.net A similar pathway can be inferred for 4-hydroxy-3-iodophenylpyruvic acid. The process is believed to proceed through a highly reactive intermediate. A possible mechanism involves the formation of a peroxide intermediate from the iodinated precursor, which then acts as an arylating agent. researchgate.net This intermediate couples with another iodinated phenol, such as a derivative of tyrosine, to form the characteristic diaryl ether linkage of thyronines. researchgate.net

Another proposed model for thyroxine formation involves the reaction of DIHPPA with L-tyrosine or its iodinated congeners, which has been demonstrated as a novel synthesis method for 3,3',5'-triiodo-L-thyronine. researchgate.net Photo-oxidation of 4-hydroxy-3,5-di-iodophenylpyruvic acid has also been explored as a synthetic route to thyroxine, suggesting that radical mechanisms may play a role under certain conditions. rsc.org

Influence of Environmental Factors on Reaction Kinetics in Model Systems

The kinetics of reactions involving this compound are highly sensitive to environmental conditions. Model systems are used to systematically study the influence of factors such as pH, the presence of oxidizing agents, and temperature.

Oxygen is a fundamental requirement for the oxidative condensation reactions involved in thyroid hormone biosynthesis, a process catalyzed by the enzyme thyroperoxidase. researchgate.net In in vitro model systems, molecular oxygen or other oxidizing agents like hydrogen peroxide (H₂O₂) are necessary to drive the reaction.

Isotope Effects in Mechanistic Studies of Halogenated Tyrosine Derivatives

Kinetic isotope effects (KIEs) are a powerful tool for elucidating reaction mechanisms by revealing which bonds are broken or formed in the rate-determining step. wikipedia.org A primary KIE is observed when a bond to the isotopically substituted atom is broken, while a secondary KIE occurs when the substituted atom is not directly involved in bond cleavage. wikipedia.org

Studies on the enzymatic hydroxylation of halogenated L-tyrosine derivatives, catalyzed by tyrosinase, have utilized deuterium (B1214612) kinetic and solvent isotope effects to probe the mechanism. researchgate.net Similarly, the mechanism of oxidative deamination of 3'-halotyramines by monoamine oxidase A has been investigated using KIEs. nih.gov These studies provide a framework for how isotope effects can be applied to understand the reactions of this compound.

For instance, if the C-H bond on the pyruvic acid side chain is broken during the rate-limiting step of an enolization or condensation reaction, substituting hydrogen with deuterium would be expected to produce a significant primary KIE (kH/kD > 1). Conversely, the absence of a KIE might suggest that this bond cleavage is not rate-limiting. Inverse KIEs (kH/kD < 1), as observed in some oxygen reduction reactions, can also provide mechanistic insight, often related to changes in vibrational frequencies between the ground state and the transition state. nih.gov By measuring KIEs at different positions in the this compound molecule, it would be possible to map out the bond-reorganization steps during its oxidative condensation.

Table of Research Findings on Reaction Influences

| Factor | Observation in Model Systems | Implication for this compound | Reference |

|---|---|---|---|

| pH | Rate of reaction between HOI and H₂O₂ increases from pH 7.1 (kapp = 9.8 × 10³ M⁻¹s⁻¹) to pH 8.0 (kapp = 6.3 × 10⁴ M⁻¹s⁻¹). | Reactivity is highly dependent on the protonation state of phenolic and carboxylic acid groups. Optimal pH is critical for reaction efficiency. | researchgate.net |

| Hydrogen Peroxide (H₂O₂) | Can act as both an oxidant (forming reactive iodine) and a reductant (consuming HOI). Reaction rate with iodine shows a maximum at a specific H₂O₂ concentration. | Concentration must be optimized to favor the formation of the reactive intermediate for condensation without promoting side reactions. | researchgate.netresearchgate.net |

| Temperature | Oxidation of iodine by H₂O₂ has an activation energy of 80 kJ mol⁻¹, showing significant rate increase with temperature. | Reaction efficiency will increase with temperature, but stability of reactants and intermediates may become a limiting factor at higher temperatures. | researchgate.net |

| Isotope Substitution | Deuterium KIEs are used to determine rate-limiting steps in reactions of halogenated tyrosine and tyramine (B21549) derivatives. | KIE studies could definitively identify bond-breaking events in the rate-determining step of oxidative condensation. | researchgate.netnih.gov |

Analytical and Spectroscopic Methodologies in Research

Chromatographic Techniques for Isolation and Quantification in Complex Mixtures

Chromatographic methods are indispensable for the separation and quantitative analysis of 4-Hydroxy-3-iodophenylpyruvic acid from intricate biological and reaction mixtures.

Gas Chromatography Applications in Biosynthesis Research

While direct applications of Gas Chromatography (GC) in the biosynthesis research of this compound are not extensively documented in publicly available literature, the technique's utility for analyzing related compounds suggests its potential applicability. For instance, GC coupled with mass spectrometry (GC/MS) is a cornerstone in the diagnosis of inborn errors of metabolism, such as phenylketonuria, where it is used to quantify phenylpyruvic acid and other metabolites in urine and blood. cabidigitallibrary.orgnih.gov The analysis of thermally unstable compounds like phenylpyruvic acid often requires a derivatization step, such as oximation-silylation, to improve volatility and thermal stability for GC analysis. nih.gov

Furthermore, GC has been successfully employed for the analysis of iodinated derivatives of aromatic compounds. researchgate.net These methods, often involving derivatization to enhance analyte properties for GC, demonstrate the feasibility of using GC-based approaches for the study of iodinated molecules like this compound. researchgate.net A comparative study of different GC detection techniques, such as GC-electron ionization-MS (GC-EI-MS), GC-negative chemical ionization-MS (GC-NCI-MS), and GC-EI-tandem MS (GC-EI-MS/MS), for iodinated aromatic amines highlighted the sensitivity and selectivity of these methods. researchgate.net Such approaches could be adapted for the detection and quantification of this compound in biosynthetic research, potentially after a suitable derivatization step to the corresponding iodinated benzene (B151609) derivative.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Product Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for monitoring the progress of chemical reactions and for the analysis of final products, including this compound. HPLC offers the advantage of analyzing compounds directly in their native form without the need for derivatization, which is often required for GC.

In research involving enzymatic or chemical synthesis, at-line or online HPLC can provide near real-time information on the consumption of reactants and the formation of products. This allows for the optimization of reaction conditions such as substrate concentration, temperature, and reaction time. For example, HPLC has been effectively used to monitor the in vitro transcription of tRNA by tracking the consumption of nucleoside triphosphates (NTPs). Current time information in Bangalore, IN. Similarly, HPLC methods have been developed for the quantification of other keto acids, such as 3-hydroxypropionaldehyde (3-HPA), in complex mixtures. nih.gov

For the analysis of phenylpyruvic acids, specific HPLC assays have been established. nih.gov These methods can be readily adapted for this compound, likely employing a reversed-phase column with a suitable mobile phase, such as a buffered aqueous solution with an organic modifier like acetonitrile (B52724) or methanol. Detection is typically achieved using a UV detector, as the aromatic ring and the carbonyl group of the pyruvic acid moiety provide strong chromophores. The retention time and peak area from the HPLC chromatogram would allow for the identification and quantification of the compound, respectively, by comparison with a standard.

A typical HPLC setup for the analysis of this compound would involve:

| Parameter | Description |

| Column | Reversed-phase C18 column |

| Mobile Phase | Isocratic or gradient elution with a mixture of a buffered aqueous solution (e.g., phosphate (B84403) or acetate (B1210297) buffer at a controlled pH) and an organic solvent (e.g., acetonitrile or methanol). |

| Detector | UV-Vis detector set at a wavelength corresponding to the absorbance maximum of the compound. |

| Quantification | Based on a calibration curve generated from standards of known concentration. |

Spectroscopic Characterization for Structural Confirmation in Research Samples

Mass Spectrometry (MS): The molecular weight of this compound is 306.05 g/mol . nih.gov High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition of C9H7IO4. nih.gov The monoisotopic mass is calculated to be 305.93891 Da. nih.gov Electron ionization (EI) or electrospray ionization (ESI) are common ionization techniques that could be used. The fragmentation pattern in the mass spectrum would be expected to show characteristic losses, such as the loss of CO2 from the carboxylic acid group.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons, the methylene (B1212753) protons, and the hydroxyl proton. The aromatic protons would appear as a complex splitting pattern in the aromatic region of the spectrum. The chemical shifts and coupling constants of these protons would be influenced by the positions of the hydroxyl and iodo substituents. The methylene protons adjacent to the carbonyl group would likely appear as a singlet. The hydroxyl proton signal may be broad and its position dependent on the solvent and concentration. For comparison, the ¹H NMR spectrum of the related compound 4-Hydroxyphenylpyruvic acid in D2O shows aromatic protons as doublets around 7.1 and 6.7 ppm and a methylene singlet around 3.9 ppm. hmdb.ca

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the nine carbon atoms in the molecule. The carbonyl carbons of the keto and carboxylic acid groups would appear at the downfield end of the spectrum. The aromatic carbons would have chemical shifts determined by the attached substituents, with the carbon bearing the iodine atom showing a characteristic shift.

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the different functional groups present in the molecule. These would include a broad O-H stretching band for the carboxylic acid and phenolic hydroxyl groups, a C=O stretching band for the ketone and carboxylic acid, and C=C stretching bands for the aromatic ring.

The following table summarizes the expected spectroscopic data for this compound based on its structure and data from analogous compounds.

| Spectroscopic Technique | Expected Features |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight (306.05 g/mol ). nih.gov Accurate mass measurement confirming the formula C9H7IO4. nih.gov |

| ¹H NMR | Signals for aromatic protons, methylene protons, and hydroxyl protons with characteristic chemical shifts and splitting patterns. |

| ¹³C NMR | Signals for nine distinct carbon atoms, including two carbonyl carbons and six aromatic carbons. |

| Infrared (IR) Spectroscopy | Broad O-H stretch, C=O stretch, and aromatic C=C stretch. |

Radiometric and Isotopic Tracing Methods for Pathway Elucidation

Radiometric and isotopic tracing methods are powerful tools for elucidating the metabolic pathways in which this compound may be involved, particularly in the context of thyroid hormone metabolism. These techniques involve the use of molecules labeled with radioactive isotopes (e.g., ¹⁴C, ³H) or stable isotopes (e.g., ¹³C, ²H, ¹⁵N) to trace the fate of a compound through a biological system.

Radiometric Tracing: In this approach, a precursor molecule is synthesized with a radioactive isotope incorporated into its structure. For instance, a study on the metabolism of 3,4-dihydroxyphenylalanine involved the radiochemical synthesis of 3-methoxy-4-hydroxy[carboxy-¹⁴C]pyruvate to investigate its metabolic fate. nih.gov A similar strategy could be employed for this compound, where a ¹⁴C or ³H label is introduced into the molecule. By administering the labeled compound to a biological system (e.g., cell culture, animal model) and tracking the distribution of radioactivity in various metabolites over time, the metabolic pathways involving the compound can be mapped out. For example, a study used ¹⁴C-labeled 4-hydroxy-3-methoxyphenylglycol (HMPG) to trace its metabolism in humans, revealing its conversion to vanillic acid. nih.gov

Stable Isotope Tracing: Stable isotope labeling, often coupled with mass spectrometry or NMR, offers a non-radioactive alternative for metabolic pathway analysis. In this method, cells or organisms are cultured in media containing substrates enriched with stable isotopes, such as [U-¹³C]glucose or ¹⁵N-labeled amino acids. cabidigitallibrary.org The incorporation of these heavy isotopes into downstream metabolites can be detected by the corresponding mass shift in the mass spectrum. This approach, known as stable isotope-resolved metabolomics (SIRM), can provide detailed information about the flux through various metabolic pathways. cabidigitallibrary.org For instance, stable isotope labeling with amino acids in cell culture (SILAC) has been used to study the secretome regulated by thyroid hormone. nih.gov Given that this compound is a potential intermediate in thyroid hormone metabolism, stable isotope tracing could be instrumental in clarifying its precise role and the dynamics of its formation and conversion.

Advanced Research Perspectives and Unexplored Avenues

Computational Chemistry and Molecular Modeling Approaches for Mechanistic Insights

The intricate mechanisms governing the interaction of 4-Hydroxy-3-iodophenylpyruvic acid with biological targets, particularly enzymes involved in thyroid hormone metabolism, remain a frontier for scientific investigation. Computational chemistry and molecular modeling offer powerful in silico tools to bridge this knowledge gap, providing insights at an atomic level that are often difficult to obtain through experimental methods alone.

Molecular Dynamics (MD) Simulations: MD simulations can be employed to model the dynamic behavior of this compound within the active sites of enzymes like iodothyronine deiodinases. tandfonline.comresearchgate.netnih.gov These simulations can predict the binding affinity and stability of the compound, revealing key intermolecular interactions such as hydrogen bonds and halogen bonds that dictate its substrate specificity or inhibitory potential. By simulating the enzyme-substrate complex over time, researchers can observe conformational changes in both the enzyme and the ligand, which are crucial for catalysis. For instance, multi-microsecond MD simulations have been used to study the dynamics of the Ω-loop in type III deiodinase, which is critical for substrate binding and regioselectivity. researchgate.net Similar approaches could elucidate how this compound orients itself within the active site and whether it promotes a catalytically competent conformation.

Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations: To understand the chemical reactions involved in the metabolism of this compound, such as deiodination, QM/MM calculations are invaluable. tandfonline.comnih.gov This hybrid method treats the reacting parts of the system (the substrate and key active site residues) with high-accuracy quantum mechanics, while the surrounding protein and solvent are described by more computationally efficient molecular mechanics. This approach can be used to map the entire reaction pathway, identifying transition states and calculating activation energies. tandfonline.comnih.gov For example, QM/MM methods have been used to determine the transition state for the deiodination of thyroxine, providing insights into the activation barrier of the reaction. tandfonline.comnih.gov Applying these methods to this compound could reveal the precise mechanism of its enzymatic conversion.

Density Functional Theory (DFT) Studies: DFT can be used to study the electronic properties of this compound, such as its electron affinity, ionization potential, and the distribution of spin density in its radical forms. researchgate.net This information is crucial for understanding its reactivity and potential as an antioxidant or as a substrate for oxidative enzymes. researchgate.net DFT calculations can also be used to predict spectroscopic properties, which can aid in the experimental identification and characterization of the compound and its metabolites.

By integrating these computational approaches, a comprehensive, multi-scale model of the interactions and transformations of this compound can be developed. This knowledge is fundamental for the rational design of more specific and potent modulators of thyroid hormone metabolism.

Development of this compound as a Biochemical Probe for Thyroid Hormone Metabolism Studies

The structural similarity of this compound to endogenous thyroid hormone precursors makes it an attractive candidate for development as a biochemical probe. Such probes are essential tools for elucidating the complex spatial and temporal regulation of thyroid hormone metabolism in living systems.

Radioiodinated Probes: One of the most established strategies involves the use of radioisotopes of iodine, such as ¹²³I, ¹²⁴I, ¹²⁵I, and ¹³¹I. nih.govnih.gov By synthesizing this compound with a radioactive iodine atom, its uptake, trafficking, and metabolism can be tracked with high sensitivity using techniques like Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET). nih.govnih.gov For example, ¹²⁵I-labeled compounds are frequently used in preclinical studies to investigate metabolism and biodistribution. nih.gov A radioiodinated version of this compound could be used to visualize the activity of deiodinases and other metabolizing enzymes in different tissues in real-time.

Fluorescent Probes: The incorporation of a fluorophore into the structure of this compound could enable its use in fluorescence microscopy and other imaging applications. While iodine itself is not fluorescent, the molecule could be chemically modified to include a fluorescent tag. Alternatively, the inherent properties of iodine-containing compounds to interact with specific cellular components could be exploited. rsc.org For instance, some iodine-based materials exhibit fluorescence properties that can be used for cellular or tissue imaging. rsc.org

Probes for Mass Spectrometry Imaging: Techniques like Secondary Ion Mass Spectrometry (SIMS) allow for the subcellular localization of molecules with high spatial resolution. Iodine's unique isotopic signature makes it an excellent label for SIMS imaging. researchgate.netrsc.org this compound, being an iodinated compound, could potentially be used directly as a probe to map its distribution within cells and tissues, providing insights into its sites of action and metabolism.

The development of such probes would require careful consideration of how any modifications might affect the compound's biological activity and its interaction with target enzymes. However, the potential to visualize and quantify the dynamics of thyroid hormone metabolism at the molecular level makes this a promising avenue for future research.

Investigating its Presence and Turnover in Diverse Biological Organisms and Systems beyond Thyroid Glands

While the thyroid gland is the primary site of thyroid hormone synthesis and metabolism, the enzymes responsible for these processes, particularly deiodinases, are expressed in a wide range of peripheral tissues. nih.gov This raises the intriguing possibility that this compound, as a potential substrate or intermediate, may also be present and have a functional role in these extrathyroidal sites.

Distribution in Animal Tissues: Iodine and its metabolites are distributed throughout the body, with significant concentrations found in muscle, bone, and other organs, albeit at lower levels than in the thyroid. milobiotech.com The liver is a major site of thyroid hormone metabolism, including deiodination and conjugation reactions. nih.gov It is conceivable that this compound could be formed in the liver or other tissues as a byproduct of thyroid hormone degradation or through alternative metabolic pathways. Sensitive analytical techniques, such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), could be employed to screen for the presence of this compound in various tissues and biological fluids.

Presence in Other Organisms: Iodinated metabolites are not exclusive to vertebrates. A diverse array of iodine-containing organic compounds has been identified in marine organisms, including algae and invertebrates, as well as in microorganisms. researchgate.net These compounds often exhibit significant biological activities. researchgate.net Investigating the presence of this compound or structurally related compounds in these organisms could reveal novel metabolic pathways and previously unknown biological functions of iodinated molecules.

Metabolism in Plants: Plants can take up and metabolize iodine, and there is growing interest in the biofortification of crops with this essential micronutrient. nih.govnih.gov Recent studies have begun to unravel the molecular and physiological processes of iodine uptake, transport, and metabolism in plants. nih.gov It is plausible that plants could metabolize absorbed iodine into various organic forms, potentially including iodinated phenylpyruvic acid derivatives, especially in plants that naturally produce aromatic amino acids through the shikimate pathway. longdom.org Exploring the metabolic fate of iodine in different plant species could uncover the existence of this compound in the plant kingdom.

The exploration of this compound in these diverse biological contexts could significantly broaden our understanding of iodine metabolism and its role in biology, potentially uncovering new physiological functions and applications.

Engineering Biosynthetic Pathways in Model Organisms for Compound Production or Study

The limited availability of this compound from natural sources or through cost-effective chemical synthesis presents a significant bottleneck for its detailed study. Metabolic engineering of model organisms offers a promising alternative for the sustainable and controlled production of this and other halogenated compounds.

Heterologous Expression of Biosynthetic Genes: The biosynthesis of aromatic amino acids, the precursors to phenylpyruvic acids, is well-characterized in many microorganisms and plants. longdom.org By introducing and expressing a set of heterologous genes in a suitable host organism, such as Escherichia coli or yeast, it may be possible to construct a synthetic pathway for the production of this compound. This would likely involve the co-expression of genes for the synthesis of the precursor 4-hydroxyphenylpyruvic acid, along with a halogenase enzyme capable of regioselectively iodinating the aromatic ring. While the specific enzymes for the biosynthesis of this particular compound are not yet identified, the growing knowledge of halogenase enzymes from various natural product biosynthetic pathways provides a strong starting point. escholarship.org

Metabolic Engineering for Precursor Supply: A critical aspect of engineering a biosynthetic pathway is ensuring an adequate supply of the necessary precursors. The production of 4-hydroxyphenylpyruvic acid, the immediate precursor to the target compound, could be enhanced by overexpressing key enzymes in the shikimate pathway. longdom.org This would channel more of the cell's metabolic resources towards the desired product.

In Vitro Enzymatic Synthesis: An alternative to in vivo production is the use of purified enzymes in a cell-free system. This approach allows for greater control over reaction conditions and can simplify the purification of the final product. A potential enzymatic synthesis route could involve the use of an amino acid transaminase to convert L-tyrosine to 4-hydroxyphenylpyruvic acid, followed by an enzymatic iodination step using a suitable halogenase.

The development of such engineered biosynthetic systems would not only provide a sustainable source of this compound for research purposes but could also serve as a platform for producing a range of other novel halogenated compounds with potential applications in medicine and biotechnology.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 4-Hydroxy-3-iodophenylpyruvic acid, and what purification methods are recommended?

- Methodological Answer : Synthesis typically involves iodination of 4-hydroxyphenylpyruvic acid derivatives. Challenges include regioselectivity (avoiding di-iodination byproducts) and stability of the pyruvate moiety under reaction conditions.

- Purification : Use reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% trifluoroacetic acid) to separate iodinated isomers .

- Validation : Confirm purity via NMR (e.g., absence of aromatic proton signals at δ 6.8–7.2 ppm for unreacted precursors) and mass spectrometry (expected [M-H]⁻ ion at m/z 334.92) .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Experimental Design : Prepare buffered solutions (pH 2–10) and incubate the compound at 25°C, 37°C, and 50°C. Monitor degradation via UV-Vis spectroscopy (λmax ~280 nm for aromatic systems) and LC-MS .

- Key Parameters : Track the formation of de-iodinated products (e.g., 4-hydroxyphenylpyruvic acid) and oxidative byproducts (e.g., quinone derivatives) using retention time shifts and fragmentation patterns .

Advanced Research Questions

Q. What computational strategies are effective for predicting the metabolic pathways of this compound in mammalian systems?

- Methodological Answer :

- In Silico Modeling : Use software like Schrödinger’s Metabolizer or SwissADME to predict Phase I/II metabolism. Focus on hydroxylation, glucuronidation, and sulfation sites. Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) .

- Data Interpretation : Compare predicted metabolites with LC-HRMS data (resolution >30,000) to identify isotopic patterns (e.g., iodine’s signature isotope cluster at m/z 334.92/336.92) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Root-Cause Analysis :

Assay Variability : Compare protocols for cytotoxicity assays (e.g., MTT vs. resazurin-based methods) and control for iodine-mediated interference in redox-sensitive assays .

Structural Confirmation : Verify compound identity in conflicting studies using tandem MS (e.g., CID fragmentation to confirm iodinated vs. non-iodinated fragments) .

- Consensus Approach : Replicate experiments under standardized conditions (e.g., ISO/IEC 17025 guidelines) and report confidence intervals for IC50 values .

Q. What advanced spectroscopic techniques are suitable for studying the chelation properties of this compound with metal ions?

- Methodological Answer :

- Techniques :

- EPR Spectroscopy : Detect paramagnetic metal complexes (e.g., Fe³⁺, Cu²⁺) by observing hyperfine splitting patterns .

- XAS (X-ray Absorption Spectroscopy) : Analyze coordination geometry (e.g., octahedral vs. tetrahedral) using edge energies and EXAFS oscillations .

- Data Correlation : Cross-reference spectroscopic data with DFT calculations (e.g., Gaussian 16) to model binding affinities and electronic transitions .

Methodological Best Practices

Q. How should researchers design dose-response studies for this compound to ensure reproducibility?

- Guidelines :

- Concentration Range : Use logarithmic dilutions (e.g., 0.1–100 µM) to capture full sigmoidal curves. Include vehicle controls (e.g., DMSO ≤0.1%) to rule out solvent effects .

- Statistical Rigor : Apply nonlinear regression (e.g., GraphPad Prism’s log(inhibitor) vs. response model) and report Hill slopes and R² values for curve fit quality .

Q. What are the critical parameters for validating this compound as a reference standard in analytical workflows?

- Validation Protocol :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.